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Compound of Interest

Compound Name: 4-Ethoxy-3-iodobenzaldehyde

CAS No.: 184033-45-2

Cat. No.: B1598658

Get Quote

CAS Registry Number: 184033-45-2 Molecular Formula: C₉H₉IO₂ Molecular Weight: 276.07

g/mol

Executive Summary
This technical guide details the synthesis of 4-Ethoxy-3-iodobenzaldehyde, a critical

intermediate in medicinal chemistry often employed in Suzuki-Miyaura cross-coupling reactions

to generate biaryl scaffolds.

We present two distinct synthetic pathways tailored to specific operational scales:

Method A ( Rapid/Lab-Scale ): A direct electrophilic aromatic substitution using hypervalent

iodine (PIDA), offering high yields (>90%) and operational simplicity for gram-scale needs.

Method B (Robust/Process-Scale): A stepwise alkylation route starting from 4-

hydroxybenzaldehyde. This method utilizes commodity reagents, avoiding expensive

oxidants, and is superior for multi-kilogram production.
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Retrosynthetic Analysis
The strategic disconnection of 4-Ethoxy-3-iodobenzaldehyde reveals two primary vectors: the

formation of the Carbon-Iodine bond or the formation of the Oxygen-Carbon (ethyl) bond.
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Figure 1: Retrosynthetic tree illustrating the two primary access routes.

Method A: Direct Iodination (Hypervalent Iodine)
Best For: Rapid library generation, gram-scale synthesis, high-throughput medicinal chemistry.

Mechanism: Electrophilic aromatic substitution mediated by in situ generation of an electrophilic

iodine species using Phenyliodine(III) diacetate (PIDA).

Reaction Scheme
4-Ethoxybenzaldehyde + I₂ + PIDA → 4-Ethoxy-3-iodobenzaldehyde + PhI + AcOH

Protocol
Reagents:

4-Ethoxybenzaldehyde (1.0 equiv)
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Iodine (I₂) (1.0 equiv)[1]

(Diacetoxyiodo)benzene (PIDA) (1.5 equiv)

Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

Setup: In a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar,

dissolve 4-ethoxybenzaldehyde (1.0 g, 6.66 mmol) in anhydrous DCM (15 mL).

Addition: Add Iodine (1.69 g, 6.66 mmol) followed by PIDA (3.22 g, 9.99 mmol) in a single

portion.

Reaction: Seal the vessel and stir at 60°C (reflux) for 3 hours. Monitor conversion by TLC

(Hexane:EtOAc 4:1) or LC-MS. The starting material should be fully consumed.

Quench: Cool the mixture to room temperature. Pour into a separatory funnel containing

saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to quench excess iodine (color changes

from violet/brown to pale yellow).

Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic phases.[1][2]

[3]

Workup: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate in vacuo.

Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent:

Petroleum Ether/Ethyl Acetate 15:1).

Expected Yield: 90–95% Physical State: White solid Melting Point: 78–81°C[1]

Method B: Stepwise Alkylation (Process Route)
Best For: Scale-up (>100g), cost-sensitive production, avoiding heavy metal waste or

expensive oxidants.

Workflow Diagram
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Figure 2: Process flow for the stepwise synthesis.

Step 1: Synthesis of 3-Iodo-4-hydroxybenzaldehyde
Note: This intermediate is commercially available but can be synthesized cheaply.

Dissolve 4-hydroxybenzaldehyde in aqueous NaOH.

Add Iodine (I₂) / KI solution dropwise at 0–5°C.

Acidify with HCl to precipitate the product. Recrystallize from ethanol/water.

Step 2: O-Alkylation (Detailed Protocol)
Reagents:

3-Iodo-4-hydroxybenzaldehyde (1.0 equiv)

Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (1.2 equiv)

Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

DMF (Dimethylformamide) or Acetone

Procedure:

Solvation: Dissolve 3-iodo-4-hydroxybenzaldehyde (10.0 g, 40.3 mmol) in DMF (50 mL).

Deprotonation: Add K₂CO₃ (11.1 g, 80.6 mmol). Stir at room temperature for 15 minutes to

generate the phenoxide anion.

Alkylation: Add Ethyl Iodide (7.54 g, 3.9 mL, 48.4 mmol) dropwise via syringe.
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Note: If using Ethyl Bromide, mild heating (40–50°C) may be required due to lower

reactivity.

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC.[1]

Workup: Pour the reaction mixture into ice-water (300 mL). The product typically precipitates

as a solid.

Isolation: Filter the solid. Wash the filter cake copiously with water to remove DMF and

inorganic salts.

Drying/Purification: Dry the solid in a vacuum oven at 40°C. If necessary, recrystallize from

Ethanol/Hexane.

Expected Yield: 85–92%

Analytical Characterization
The following data confirms the structure of 4-Ethoxy-3-iodobenzaldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.rsc.org/suppdata/d4/ob/d4ob00603h/d4ob00603h1.pdf
https://www.benchchem.com/product/b1598658/docs?utm_src=pdf-body#technical-guide-synthesis-of-4-ethoxy-3-iodobenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598658?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Parameter
Observed Value /
Assignment

¹H NMR Aldehyde δ 9.81 (s, 1H, CHO)

(400 MHz, CDCl₃) Aromatic δ 8.30 (d, J=2.0 Hz, 1H, H-2)

Aromatic
δ 7.83 (dd, J=8.5, 2.1 Hz, 1H,

H-6)

Aromatic δ 6.88 (d, J=8.5 Hz, 1H, H-5)

Ethoxy (CH₂)
δ 4.20 (q, J=7.0 Hz, 2H, O-

CH₂-CH₃)

Ethoxy (CH₃)
δ 1.54 (t, J=7.0 Hz, 3H, O-

CH₂-CH₃)

¹³C NMR Carbonyl δ 189.5 (C=O)

(101 MHz, CDCl₃) Aromatic C-O δ 162.3

Aromatic C-H δ 141.2, 132.0, 111.3

C-I δ 87.0 (Carbon bearing Iodine)

Aliphatic δ 65.4 (-OCH₂-), 14.5 (-CH₃)

MS (ESI) [M+H]⁺ Calc: 276.97; Found: 276.97

Safety & Handling
Iodine (I₂): Corrosive and causes severe burns. Sublimes easily; handle in a fume hood.

Ethyl Iodide/Bromide: Alkylating agents.[4] Suspected carcinogens and respiratory irritants.

Use distinct waste streams for halogenated organics.

PIDA: Strong oxidizer.[5] Store away from reducing agents.

Waste Disposal: Aqueous thiosulfate waste (from quenching) must be checked for pH before

disposal. Iodine-contaminated silica gel should be treated as hazardous waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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